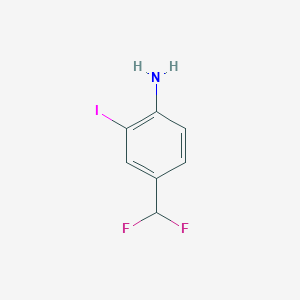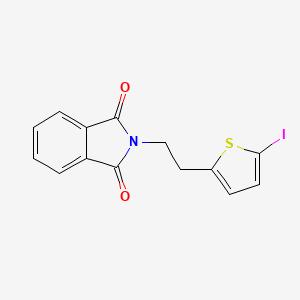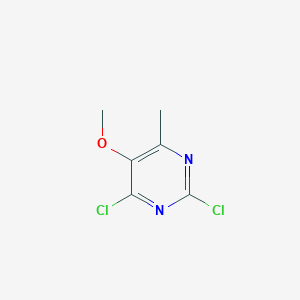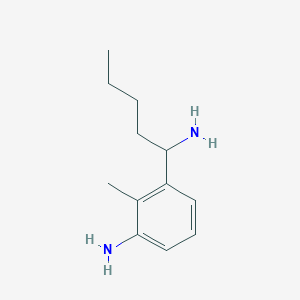
3-(1-Aminopentyl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminopentyl)-2-methylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with a methyl group and an aminopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopentyl)-2-methylaniline typically involves the reaction of 2-methylaniline with 1-bromopentane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-methylaniline attacks the carbon atom of 1-bromopentane, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopentyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(1-Aminopentyl)-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of polymers and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Aminopentyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylaniline: Lacks the aminopentyl group, making it less versatile in certain applications.
3-(1-Aminopropyl)-2-methylaniline: Shorter alkyl chain, which may affect its reactivity and interactions.
3-(1-Aminobutyl)-2-methylaniline: Slightly shorter alkyl chain, leading to different physical and chemical properties.
Uniqueness
3-(1-Aminopentyl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the aminopentyl and methyl groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-(1-aminopentyl)-2-methylaniline |
InChI |
InChI=1S/C12H20N2/c1-3-4-7-12(14)10-6-5-8-11(13)9(10)2/h5-6,8,12H,3-4,7,13-14H2,1-2H3 |
InChI Key |
NSNIXSNFKSSUEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C(=CC=C1)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


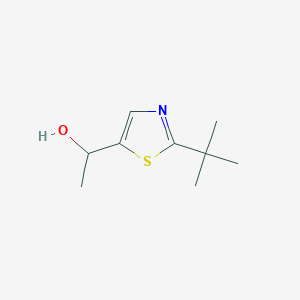
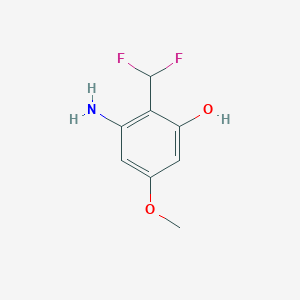
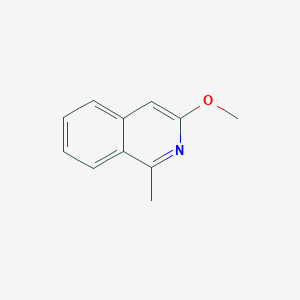
![4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine](/img/structure/B15224444.png)

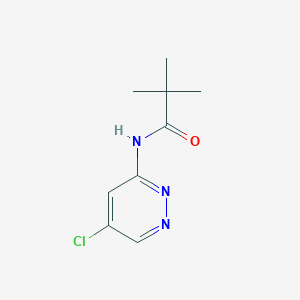
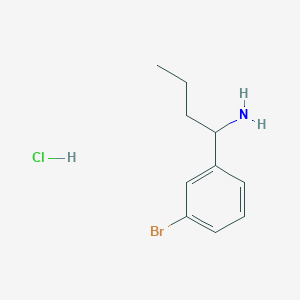
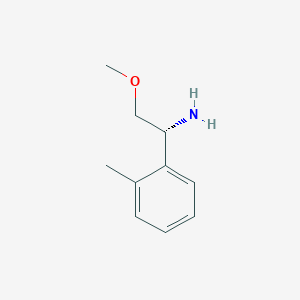
![2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B15224468.png)


